1,3-Phenylene-bis(2-thiourea)
Overview
Description
1,3-Phenylene-bis(2-thiourea) is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of two thiourea groups attached to a 1,3-phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Phenylene-bis(2-thiourea) can be synthesized through the condensation reaction of 1,3-phenylenediamine with thiourea. The reaction typically involves the use of a solvent such as ethanol or water and is carried out under reflux conditions. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,3-Phenylene-bis(2-thiourea) may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Phenylene-bis(2-thiourea) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert the thiourea groups to thiol groups.
Substitution: The thiourea groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include disulfide derivatives, thiol-substituted compounds, and various substituted thiourea derivatives. These products have diverse applications in different fields .
Scientific Research Applications
1,3-Phenylene-bis(2-thiourea) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Phenylene-bis(2-thiourea) involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds and coordinate with metal ions, which allows it to modulate the activity of enzymes and other biological molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1,3-Phenylene-bis(2-thiourea) can be compared with other similar compounds, such as:
1,4-Phenylene-bis(2-thiourea): This compound has a similar structure but with the thiourea groups attached to the 1,4-positions of the phenylene ring.
1,3,5-Triformylphloroglucinol: This compound is used as a precursor in the synthesis of COFs and has different reactivity and applications compared to 1,3-Phenylene-bis(2-thiourea).
The uniqueness of 1,3-Phenylene-bis(2-thiourea) lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form strong hydrogen bonds and coordinate with metal ions makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
[3-(carbamothioylamino)phenyl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c9-7(13)11-5-2-1-3-6(4-5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMVHTFOYWAHTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)N)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180577 | |
Record name | Urea, 1,1'-m-phenylenebis(2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2591-01-7 | |
Record name | Urea, 1,1'-m-phenylenebis(2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1,1'-m-phenylenebis(2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2591-01-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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